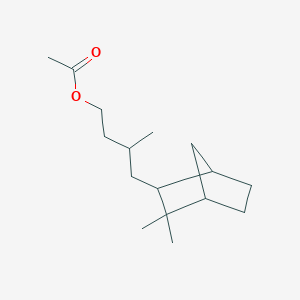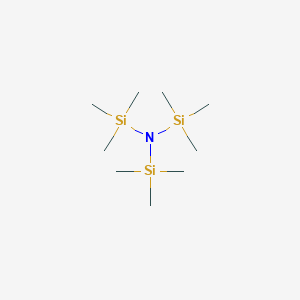
Kibataline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Kibataline is a synthetic compound that has been gaining attention in the scientific community for its potential applications in various fields. It is a molecule that has been synthesized using a unique method and has shown promising results in scientific research.
Mecanismo De Acción
The mechanism of action of Kibataline is not fully understood. However, it is believed that Kibataline works by inhibiting the activity of enzymes that are involved in various biological processes. This inhibition leads to a decrease in the activity of these enzymes, which ultimately results in the observed biological effects.
Efectos Bioquímicos Y Fisiológicos
Kibataline has been shown to have various biochemical and physiological effects. In cancer cells, Kibataline has been shown to induce apoptosis, which is a process of programmed cell death. Kibataline has also been shown to inhibit the activity of various enzymes involved in DNA synthesis and repair. In materials science, Kibataline has been used to synthesize materials with unique physical and chemical properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Kibataline has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities using the Kibataline method. It has also been shown to have promising results in various fields of scientific research. However, Kibataline also has some limitations. It is a relatively new compound, and its mechanism of action is not fully understood. Further research is needed to fully understand the potential applications of Kibataline.
Direcciones Futuras
There are several future directions for the research on Kibataline. One potential direction is to further explore its anti-tumor properties and develop new drugs based on Kibataline. Another direction is to investigate its potential applications in materials science and develop new materials with unique properties. Further research is also needed to fully understand the mechanism of action of Kibataline and its potential applications in various fields of scientific research.
Conclusion:
In conclusion, Kibataline is a synthetic compound that has shown promising results in various fields of scientific research. It is synthesized using the Kibataline method and has been extensively studied for its potential applications in cancer research, drug discovery, and materials science. While it has several advantages for lab experiments, further research is needed to fully understand its mechanism of action and potential applications. The future directions for research on Kibataline are diverse and promising, and it is an exciting compound to watch in the scientific community.
Métodos De Síntesis
Kibataline is synthesized using a unique method called the Kibataline method. This method involves the use of a palladium-catalyzed cross-coupling reaction between a boronic acid and an aryl halide. The reaction produces Kibataline as the final product. This method is efficient and has been used to synthesize Kibataline in large quantities.
Aplicaciones Científicas De Investigación
Kibataline has been extensively studied for its potential applications in scientific research. It has shown promising results in various fields, including cancer research, drug discovery, and materials science. In cancer research, Kibataline has been shown to have anti-tumor properties and can inhibit the growth of cancer cells. In drug discovery, Kibataline has been used as a lead compound to develop new drugs with improved efficacy and reduced side effects. In materials science, Kibataline has been used to synthesize new materials with unique properties.
Propiedades
Número CAS |
1244-02-6 |
|---|---|
Nombre del producto |
Kibataline |
Fórmula molecular |
C23H35NO2 |
Peso molecular |
357.5 g/mol |
Nombre IUPAC |
(1R,2S,5S,6S,9R,12S,13R,16R)-16-(dimethylamino)-6,13-dimethyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-18-en-8-one |
InChI |
InChI=1S/C23H35NO2/c1-14-18-7-8-20-17-6-5-15-13-16(24(3)4)9-11-22(15,2)19(17)10-12-23(18,20)21(25)26-14/h5,14,16-20H,6-13H2,1-4H3/t14-,16+,17+,18+,19-,20-,22-,23-/m0/s1 |
Clave InChI |
AENSHGKORGDOBI-ODYRBBFSSA-N |
SMILES isomérico |
C[C@H]1[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@H](C5)N(C)C)C)C(=O)O1 |
SMILES |
CC1C2CCC3C2(CCC4C3CC=C5C4(CCC(C5)N(C)C)C)C(=O)O1 |
SMILES canónico |
CC1C2CCC3C2(CCC4C3CC=C5C4(CCC(C5)N(C)C)C)C(=O)O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![(1S)-1-Phenyl-2-[(2S)-piperidin-2-yl]ethanol](/img/structure/B75436.png)





